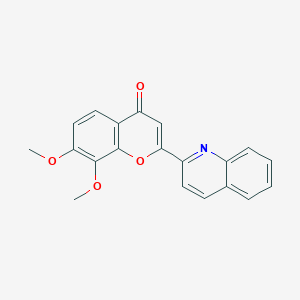
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy groups at the 7th and 8th positions, a quinolin-2-yl group at the 2nd position, and a chromen-4-one core structure
Preparation Methods
The synthesis of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dimethoxy-4H-chromen-4-one with 2-aminobenzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-yl chromen-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its chromen-4-one core, which exhibits strong fluorescence properties.
Medicine: Preliminary studies suggest that 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one may possess anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinolin-2-yl group may interact with DNA or proteins, leading to changes in cellular processes. Additionally, the chromen-4-one core may play a role in modulating enzyme activity or signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one can be compared to other chromen-4-one derivatives, such as:
7,8-Dimethoxy-2-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a quinolin-2-yl group, resulting in different chemical and biological properties.
7,8-Dimethoxy-2-(pyridin-2-yl)-4H-chromen-4-one:
7,8-Dimethoxy-2-(quinolin-3-yl)-4H-chromen-4-one: The position of the quinolinyl group affects the compound’s overall structure and function, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
6622-20-4 |
|---|---|
Molecular Formula |
C20H15NO4 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
7,8-dimethoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H15NO4/c1-23-17-10-8-13-16(22)11-18(25-19(13)20(17)24-2)15-9-7-12-5-3-4-6-14(12)21-15/h3-11H,1-2H3 |
InChI Key |
OIAHIWVJDSFLPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=NC4=CC=CC=C4C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


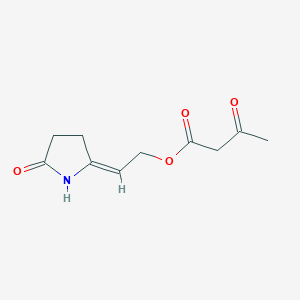
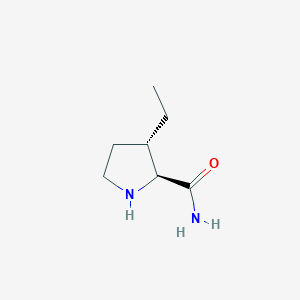
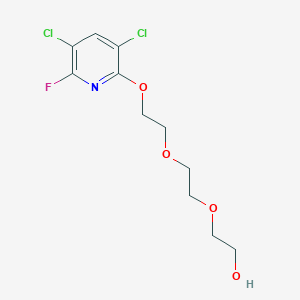
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
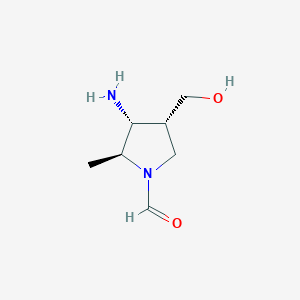
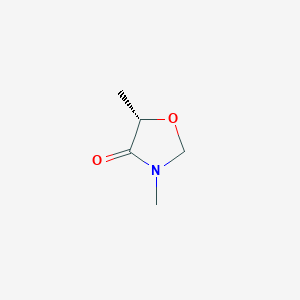

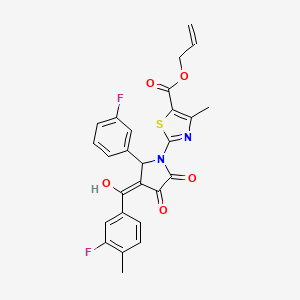
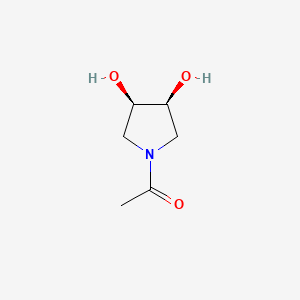
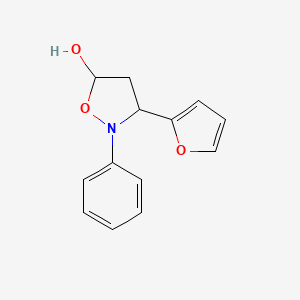

![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)
![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)

